molecular formula C13H20N2O B14811500 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine

6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14811500
M. Wt: 220.31 g/mol
InChI Key: OYKRBUMTPWWLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a pyridine ring substituted with a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Cyclopropoxy group addition: This can be done using cyclopropyl halides under basic conditions.

    N-methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

6-tert-butyl-4-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C13H20N2O/c1-13(2,3)12-7-11(16-9-5-6-9)10(14-4)8-15-12/h7-9,14H,5-6H2,1-4H3

InChI Key

OYKRBUMTPWWLAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)OC2CC2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.